3-[(Methylsulfonyl)amino]phenyl 4-phenylpiperazinyl ketone
Description
3-[(Methylsulfonyl)amino]phenyl 4-phenylpiperazinyl ketone is a synthetic organic compound characterized by a ketone group bridging a methylsulfonylamino-substituted phenyl ring and a 4-phenylpiperazinyl moiety.
Properties
IUPAC Name |
N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-25(23,24)19-16-7-5-6-15(14-16)18(22)21-12-10-20(11-13-21)17-8-3-2-4-9-17/h2-9,14,19H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFDGQUTLBJXNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Methylsulfonyl)amino]phenyl 4-phenylpiperazinyl ketone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the reaction of 3-[(Methylsulfonyl)amino]phenyl with 4-phenylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(Methylsulfonyl)amino]phenyl 4-phenylpiperazinyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
3-[(Methylsulfonyl)amino]phenyl 4-phenylpiperazinyl ketone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(Methylsulfonyl)amino]phenyl 4-phenylpiperazinyl ketone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
RS 39604
- Structure: 1-[4-amino-5-chloro-2-(3,5-dimethoxy-benzyloxy)phenyl]-3-[1-[2-[(methylsulfonyl)amino]ethyl]-4-piperidinyl]-1-propanone hydrochloride.
- Key Features: Incorporates a methylsulfonylaminoethyl-piperidine group and a methoxybenzyloxy-substituted phenyl ring.
- Biological Target : 5-HT₄ receptor agonist, with reported EC₅₀ of 10 nM .
- Comparison: Unlike the target compound, RS 39604 uses a piperidine ring (vs. piperazine) and includes a methoxybenzyloxy group, which may enhance CNS penetration.
3-(p-Chlorophenyl)-3-phenyl-1-[4-(2-thiazolyl)-1-piperazinyl]-1-propanone
- Structure: Features a piperazinyl group substituted with a thiazole ring and a diphenylpropanone backbone.
- Key Features : The thiazole ring may enhance interactions with aromatic residues in receptor binding pockets.
- Biological Target : Likely targets serotonin receptors, though specific activity data are unavailable .
- Comparison: Replacing the target compound’s 4-phenylpiperazinyl group with a thiazolylpiperazinyl moiety could shift receptor selectivity.
Compounds with Methylsulfonyl Phenyl Groups
3-[4-(Methylsulfonyl)phenyl]-5-(trifluoromethyl)(2-pyridyl) phenyl ketone
- Structure : Contains a methylsulfonylphenyl group linked to a trifluoromethylpyridylphenyl ketone.
- Biological Target : Cyclooxygenase-2 (COX-2) inhibitor (IC₅₀ = 0.05 µM) .
- Comparison : The pyridyl and trifluoromethyl groups enhance COX-2 selectivity, while the target compound’s piperazinyl group suggests divergent targets (e.g., GPCRs). Both share methylsulfonyl groups, but their positioning (directly on phenyl vs. as a sulfonamide) impacts solubility and target engagement .
Patent Derivatives with Piperidine/Piperazine Cores
- Example Compound : 4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol.
- Key Features : Methylsulfonylphenyl group attached to a hydroxylated piperidine ring.
- Comparison : The lack of a ketone linker and the presence of a hydroxyl group reduce structural similarity to the target compound. Such modifications likely influence metabolic stability and blood-brain barrier permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
